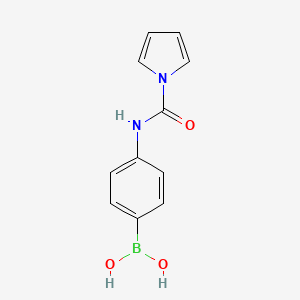

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid

Description

(4-(1H-Pyrrole-1-carboxamido)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a pyrrole carboxamide group at the para position. The boronic acid functional group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. While direct references to this exact compound are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and applications.

Properties

IUPAC Name |

[4-(pyrrole-1-carbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BN2O3/c15-11(14-7-1-2-8-14)13-10-5-3-9(4-6-10)12(16)17/h1-8,16-17H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXHZXUYYNQAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)N2C=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Aryl-Substituted Pyrroles

Aryl-substituted pyrroles can be synthesized using the Suzuki–Miyaura coupling reaction, which involves the reaction of arylboronic acids with bromopyrroles in the presence of a palladium catalyst. This method is versatile and can be adapted for various aryl substituents.

Introduction of Boronic Acid Group

The introduction of a boronic acid group typically involves the reaction of an aryl halide with a boron source, such as bis(pinacolato)diboron, followed by hydrolysis to form the boronic acid. This step is crucial for the synthesis of phenylboronic acid derivatives.

Carboxamidation of Pyrrole

The carboxamidation of pyrrole can be achieved through the reaction of pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Solubility and Stock Solution Preparation

For handling and use in experiments, the solubility of this compound is crucial. Stock solutions can be prepared using solvents like DMSO, with physical methods such as vortexing, ultrasound, or a hot water bath aiding dissolution.

Solubility and Stock Solution Data

| Prepare Stock Solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.3473 mL | 21.7363 mL | 43.4726 mL |

| 5 mM | 0.8695 mL | 4.3473 mL | 8.6945 mL |

| 10 mM | 0.4347 mL | 2.1736 mL | 4.3473 mL |

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can be reduced to form the corresponding boronic acid derivative with a different oxidation state.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds, including (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, exhibit significant anticancer properties. For instance, studies have shown that pyrrole-based compounds can induce apoptosis in cancer cells, particularly prostate and colon cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against these tumors .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Novel derivatives synthesized from pyrrole-2-carboxamides showed effective inhibition against various Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 6.05 μg/mL. These findings suggest a promising role for this compound in developing new antimicrobial agents .

Material Science

Nanoparticle Functionalization

The functionalization of nanoparticles with boronic acids has been explored extensively. For example, phenyl boronic acid functionalized-quercetin nanoparticles have shown enhanced antibacterial and wound-healing properties, making them suitable for treating diabetic chronic wounds. The physicochemical characterization of these nanoparticles revealed superior antioxidant activity compared to their non-functionalized counterparts .

pH-Sensitive Drug Delivery Systems

this compound has potential applications in pH-sensitive drug delivery systems. Boronic acids can form reversible covalent bonds with diols, allowing for controlled release of therapeutic agents in response to changes in pH. This property is particularly useful in targeting tumor sites where the pH is often lower than normal physiological levels .

Biochemical Applications

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors by binding to active sites of proteases or other enzymes involved in disease processes. The application of this compound as a protease inhibitor could lead to innovative treatments for diseases characterized by excessive proteolytic activity, such as certain cancers and inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrrole derivatives against prostate cancer cells. Among the tested compounds, one derivative exhibited an IC50 value of 55 nM, indicating potent activity. Flow cytometric analysis revealed that this compound caused significant cell cycle arrest at the G2/M phase and induced apoptosis, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In a separate study, ten novel 4-phenylpyrrole-2-carboxamide derivatives were synthesized and tested for antibacterial activity against common pathogens. The most effective compounds demonstrated MIC values significantly lower than those of traditional antibiotics, suggesting their potential as alternatives in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules, particularly enzymes. The boronic acid group can interact with the active site of enzymes, inhibiting their activity. This interaction is often mediated by the formation of a boronate ester with the hydroxyl groups of serine or threonine residues in the enzyme’s active site .

Comparison with Similar Compounds

Boronic Acids with Phenoxy/Alkoxy Substituents

Example: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid ().

- Structure: These compounds feature methoxyethyl phenoxy groups attached to the phenylboronic acid core.

- Application : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3, outperforming trichostatin A at lower concentrations (1 µM vs. 1.5 µM) .

- Comparison: The methoxyethyl substituents likely enhance lipophilicity and membrane permeability, critical for biological activity.

Naphthalene-Benzamide Derivatives

Example : (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid ().

Thioether-Substituted Boronic Acids

Example : (4-(Methylthio)phenyl)boronic acid ().

- Reactivity : Failed to undergo Suzuki-Miyaura coupling with dibromo-building blocks, possibly due to electron-withdrawing effects of the methylthio group deactivating the boronic acid .

- Comparison : The pyrrole carboxamide group, being electron-rich, may enhance boronic acid reactivity in cross-couplings compared to thioether substituents.

Triazole-Substituted Boronic Acids

Examples : (4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)phenyl)boronic acid and analogs ().

Diphenylamino-Substituted Boronic Acids

Example: [4-(Diphenylamino)phenyl]boronic acid ().

- Application: Used in multiphoton absorption studies due to extended conjugation and electron-donating diphenylamino groups .

Commercial Boronic Acids

Examples: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid and B-[4-(hexyloxy)phenyl]boronic acid ().

Biological Activity

(4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in cancer therapy, enzyme inhibition, and other therapeutic areas. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological applications.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The boronic acid moiety can act as a reversible inhibitor by forming covalent complexes with target proteins, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in cancer progression and other diseases.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including renal cancer and leukemia. For example, a study indicated that compounds containing boronic acids could induce DNA damage in cancer cells by upregulating p-H2AX, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caki-1 (Renal) | 5.2 | Induction of DNA damage |

| K562 (Leukemia) | 3.8 | Cell cycle arrest |

| MCF-7 (Breast) | 6.5 | Apoptosis via p-H2AX upregulation |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Boronic acids are known to inhibit proteases and other enzymes critical in disease processes. For instance, studies have shown that this compound can inhibit certain serine proteases involved in inflammation and cancer metastasis .

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Serine Protease | 4.0 | Competitive |

| Carbonic Anhydrase | 2.5 | Non-competitive |

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Renal Cancer : A preclinical study demonstrated that this compound significantly reduced tumor size in xenograft models of renal cancer when administered at doses of 10 mg/kg .

- Antiviral Properties : Another investigation revealed that derivatives of this compound exhibited antiviral activity against HIV-1, with some analogs showing promising selectivity indices compared to existing antiviral drugs .

- Enzyme Activity Modulation : Research indicated that this compound could modulate cholinesterase activity, suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(1H-pyrrole-1-carboxamido)phenyl)boronic acid, and how can reaction yields be optimized?

- Methodological Answer : A general procedure involves coupling aryl boronic acids with pyrrole carboxamide derivatives via Suzuki-Miyaura cross-coupling or direct amidation. For example, 4-(acetyl)phenyl boronic acid reacts with amines in the presence of coupling agents (e.g., EDC/HOBt) to form carboxamide derivatives, yielding ~76% under optimized conditions (1.0 mmol scale, DMSO solvent) . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. Pre-activation of boronic acids (e.g., pinacol ester formation) can improve stability and reactivity .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and sometimes ¹¹B) is critical. For instance, ¹H NMR of 4-(methylthio)phenyl boronic acid derivatives shows characteristic aromatic proton splitting (δ 7.86–7.34 ppm) and methyl group signals (δ 2.53 ppm), while ¹³C NMR confirms carbonyl (δ 167.51 ppm) and aromatic carbon environments . High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) further validate molecular identity .

Q. What solvent systems and storage conditions are recommended for this boronic acid derivative?

- Methodological Answer : Boronic acids are hygroscopic and prone to protodeboronation. Storage at 0–6°C under inert atmosphere (argon/nitrogen) in anhydrous DMSO or DCM is advised. Aqueous solubility can be enhanced using polar aprotic solvents (e.g., DMF, THF) for reactions .

Q. How does the electron-withdrawing/donating nature of substituents affect the reactivity of the boronic acid moiety?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -COOMe) increase Lewis acidity of the boron atom, enhancing cross-coupling efficiency. Computational studies (DFT) show that substituents alter charge distribution at the boron center, influencing binding to diols or transition-metal catalysts .

Q. What analytical techniques are used to monitor reaction progress involving this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks boronic acid consumption. For quantitative analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is employed. In situ IR spectroscopy can monitor B-O bond vibrations (e.g., ~1340 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the structural and electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) optimize molecular geometry, revealing bond lengths (B-O ≈ 1.36 Å) and dihedral angles between the pyrrole and phenyl rings. Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps (~4.5 eV), correlating with experimental UV-Vis spectra. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What methodologies are employed to analyze the compound’s conductance in single-molecule junctions?

- Methodological Answer : Scanning tunneling microscopy-break junction (STM-BJ) techniques measure conductance. For example, 4-(methylthio)phenyl boronic acid forms stable junctions under 100–200 mV bias, showing distinct conductance peaks at ~10⁻³ G₀ (G₀ = 77.5 μS). 2D histograms statistically validate conductance values .

Q. How do steric and electronic effects influence the compound’s binding affinity to biological targets (e.g., lectins)?

- Methodological Answer : Surface plasmon resonance (SPR) assays quantify binding kinetics (Ka, Kd) to saccharide-binding proteins. The pyrrole carboxamide group introduces hydrogen-bonding interactions, while boronic acid forms reversible esters with vicinal diols (e.g., glucose). Competitive assays with alizarin red S (ARS) quantify boron-diol binding constants .

Q. What strategies mitigate protodeboronation during catalytic cycles in cross-coupling reactions?

- Methodological Answer : Using palladium catalysts with bulky ligands (e.g., SPhos, XPhos) reduces base-induced deboronation. Low-temperature conditions (0–25°C) and buffered pH (7–9) stabilize the boronic acid. Pre-forming trifluoroborate salts (K⁺[Ar-BF₃]⁻) enhances stability .

Q. How is the compound’s electronic coupling efficiency evaluated in optoelectronic applications?

- Methodological Answer : Cyclic voltammetry (CV) measures oxidation/reduction potentials (E₁/₂) in anhydrous acetonitrile. Time-dependent DFT (TD-DFT) simulations correlate excited-state transitions with experimental UV-Vis absorption bands (e.g., λmax ≈ 290 nm for π→π* transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.